2-Methoxy-4-methylphenyl pivalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylphenyl pivalate can be synthesized through the esterification of 2-methoxy-4-methylphenol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the compound can be produced via the Koch reaction, where isobutene reacts with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride . This method is efficient for large-scale production and yields high purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylphenyl pivalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, Zn/HCl
Substitution: NaOCH3, NH3, RLi
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
2-Methoxy-4-methylphenyl pivalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylphenyl pivalate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group by forming stable ester linkages with hydroxyl groups, thereby preventing unwanted reactions during synthetic processes . The stability of the pivalate ester is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ester linkage from hydrolytic attack .
Comparison with Similar Compounds
Similar Compounds
Pivalic Acid: A carboxylic acid with the formula (CH3)3CCO2H, known for its use in esterification reactions.
2-Methoxy-4-methylphenol: A phenolic compound used as a precursor in the synthesis of various esters.
Methyl Pivalate: An ester of pivalic acid, used in organic synthesis and as a solvent.
Uniqueness
2-Methoxy-4-methylphenyl pivalate is unique due to its combination of a methoxy-substituted phenyl ring and a pivalate ester group, which imparts both stability and reactivity. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Properties
IUPAC Name |
(2-methoxy-4-methylphenyl) 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(11(8-9)15-5)16-12(14)13(2,3)4/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOWPDDNHHQAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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